7-(2-amino-6-ethyl-5-methylpyrimidin-4-yl)-3-methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one
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Overview
Description
Synthesis Analysis
The synthesis of diazaspirodecanone derivatives involves multiple steps, including the creation of the spirocyclic framework, functionalization of the pyrimidinyl group, and introduction of ethyl and methyl groups. The methods vary, with some approaches utilizing focused microwave irradiation for efficient synthesis (Thanusu, Kanagarajan, & Gopalakrishnan, 2011), while others employ classical synthetic routes (Martin‐Lopez & Bermejo, 1998).
Molecular Structure Analysis
The molecular structure of diazaspirodecanone derivatives is characterized by a spirocyclic core, which influences their chemical reactivity and interaction with biological targets. The configuration and substitution pattern on the spirocyclic framework play crucial roles in determining the compound's pharmacological properties (Smith et al., 2016).
Chemical Reactions and Properties
Diazaspirodecanone derivatives participate in various chemical reactions, including cyclization, functionalization, and conjugation, which are essential for modifying their pharmacological activity. The reactivity of these compounds can be tailored through specific substitutions on the diazaspirodecanone core, leading to derivatives with targeted biological activities (Odagiri et al., 2013).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, of diazaspirodecanone derivatives are influenced by their molecular structure. These properties are critical for the compound's bioavailability and stability, impacting its potential as a pharmacological agent (Flefel et al., 2017).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards nucleophiles and electrophiles, are determined by the functional groups attached to the diazaspirodecanone core. These properties affect the compound's mechanism of action, selectivity, and interaction with biological targets (Shukla et al., 2016).
properties
IUPAC Name |
9-(2-amino-6-ethyl-5-methylpyrimidin-4-yl)-3-methyl-1-oxa-3,9-diazaspiro[4.5]decan-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N5O2/c1-4-11-10(2)12(18-13(16)17-11)20-7-5-6-15(9-20)8-19(3)14(21)22-15/h4-9H2,1-3H3,(H2,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUWQXLBAKLXPBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC(=N1)N)N2CCCC3(C2)CN(C(=O)O3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-(2-Amino-6-ethyl-5-methylpyrimidin-4-YL)-3-methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one |
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